Cas no 400077-01-2 ((6-chloropyridin-3-yl)methyl 4-chlorobenzoate)
(6-chloropyridin-3-yl)methyl 4-chlorobenzoate Chemical and Physical Properties
Names and Identifiers
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- (6-chloropyridin-3-yl)methyl 4-chlorobenzoate
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- Inchi: 1S/C13H9Cl2NO2/c14-11-4-2-10(3-5-11)13(17)18-8-9-1-6-12(15)16-7-9/h1-7H,8H2
- InChI Key: VOLDCCXXPGTJTE-UHFFFAOYSA-N
- SMILES: C(OCC1=CC=C(Cl)N=C1)(=O)C1=CC=C(Cl)C=C1
(6-chloropyridin-3-yl)methyl 4-chlorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 12G-413S-1MG |
(6-chloro-3-pyridinyl)methyl 4-chlorobenzenecarboxylate |
400077-01-2 | >90% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | 12G-413S-5MG |
(6-chloro-3-pyridinyl)methyl 4-chlorobenzenecarboxylate |
400077-01-2 | >90% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | 12G-413S-10MG |
(6-chloro-3-pyridinyl)methyl 4-chlorobenzenecarboxylate |
400077-01-2 | >90% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | 12G-413S-50MG |
(6-chloro-3-pyridinyl)methyl 4-chlorobenzenecarboxylate |
400077-01-2 | >90% | 50mg |
£102.00 | 2025-02-08 | |
| Key Organics Ltd | 12G-413S-100MG |
(6-chloro-3-pyridinyl)methyl 4-chlorobenzenecarboxylate |
400077-01-2 | >90% | 100mg |
£146.00 | 2025-02-08 | |
| Ambeed | A890714-1g |
(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate |
400077-01-2 | 90% | 1g |
$348.0 | 2025-04-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00876844-1g |
(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate |
400077-01-2 | 90% | 1g |
¥2394.0 | 2024-04-18 |
(6-chloropyridin-3-yl)methyl 4-chlorobenzoate Suppliers
(6-chloropyridin-3-yl)methyl 4-chlorobenzoate Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on (6-chloropyridin-3-yl)methyl 4-chlorobenzoate
Research Briefing on (6-chloropyridin-3-yl)methyl 4-chlorobenzoate (CAS: 400077-01-2) in Chemical Biology and Pharmaceutical Applications
The compound (6-chloropyridin-3-yl)methyl 4-chlorobenzoate (CAS: 400077-01-2) has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug synthesis and its unique physicochemical properties. This briefing synthesizes the latest findings on its synthesis, biological activity, and applications in medicinal chemistry.
Recent studies have highlighted the role of 400077-01-2 as a key precursor in the development of novel agrochemicals and pharmaceuticals. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for neonicotinoid-like compounds, showing improved insecticidal activity with reduced mammalian toxicity compared to traditional analogs. The structural flexibility of the chloropyridine and chlorobenzoate moieties allows for targeted modifications to enhance binding affinity to specific biological targets.
Advanced synthetic methodologies have been developed to optimize the production of (6-chloropyridin-3-yl)methyl 4-chlorobenzoate. A breakthrough in green chemistry approaches was reported in ACS Sustainable Chemistry & Engineering (2024), where researchers achieved a 92% yield using microwave-assisted synthesis with reduced solvent waste. This advancement addresses previous challenges in scalability while maintaining the compound's high purity (>99.5%), crucial for pharmaceutical applications.
In pharmacological studies, derivatives of 400077-01-2 have shown promising activity as allosteric modulators of GABA receptors. Molecular docking simulations published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that structural analogs exhibit selective binding to the α5 subunit, suggesting potential applications in neurological disorders. However, current research indicates the need for further optimization to improve blood-brain barrier penetration.
The compound's metabolism and safety profile have been investigated in recent preclinical studies. A 2024 toxicological assessment in Regulatory Toxicology and Pharmacology demonstrated favorable pharmacokinetic properties, with rapid hepatic clearance and minimal accumulation in tissues. These findings support its consideration as a candidate for further drug development, though additional studies are needed to fully characterize its long-term safety profile.
Emerging applications in targeted drug delivery systems have been explored, leveraging the compound's chemical properties. Research in the Journal of Controlled Release (2024) described its incorporation into pH-sensitive prodrug conjugates, showing enhanced tumor-specific drug release in in vivo models. This approach capitalizes on the stability of the ester linkage under physiological conditions while allowing controlled activation in acidic microenvironments.
Future research directions identified in the literature include exploration of enantioselective synthesis methods to access optically pure derivatives, as well as investigation of its potential in combination therapies. The compound's versatility and demonstrated biological activity position it as a valuable scaffold for continued innovation in medicinal chemistry and chemical biology research.
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